
Tert-butyldimethylsilyl trifluoromethanesulfonate
Overview
Description
Tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf, CAS 69739-34-0) is a highly reactive silyl triflate reagent with the molecular formula C₇H₁₅F₃O₃SSi and a molecular weight of 264.341 g/mol . It is widely used in organic synthesis for the introduction of the tert-butyldimethylsilyl (TBS) group, a robust protecting group for hydroxyl and amine functionalities. TBSOTf operates under mild conditions (often at 0°C to room temperature) and is typically employed with hindered bases like 2,6-lutidine or triethylamine to neutralize the triflic acid byproduct, enhancing reaction efficiency . Its applications span glycosylation, hydroxyl protection in natural product synthesis, and activation of carbonyl groups for Claisen rearrangements .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyldimethylsilyl trifluoromethanesulfonate can be synthesized by reacting tert-butyldimethylsilyl chloride with trifluoromethanesulfonic acid. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually purified by distillation under reduced pressure to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Tert-butyldimethylsilyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Silylation: Typically involves the use of this compound in the presence of a base such as imidazole or pyridine.
Substitution: Requires nucleophiles such as alkoxides or amines under mild conditions.
Major Products Formed
Scientific Research Applications
Protective Group Chemistry
Overview : TBSOTf is widely used as a protecting group for alcohols and amines. This allows chemists to selectively modify other functional groups without interference from the protected sites.
Key Benefits :
- Provides robust protection during multi-step syntheses.
- Easily removable under mild conditions.
Example Case Study :
In a study involving the synthesis of complex molecules, TBSOTf was employed to protect hydroxyl groups during the formation of carbon-carbon bonds. The protected intermediates were later deprotected using mild acidic conditions, demonstrating high yields and selectivity in product formation .
Synthetic Organic Chemistry
Overview : TBSOTf facilitates the synthesis of complex organic molecules by enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, which are essential in drug development and materials science.
Applications :
- Used in the synthesis of bioactive compounds.
- Assists in the construction of intricate molecular architectures.
Data Table: Synthesis Applications
Fluorinated Compounds Production
Overview : The trifluoromethanesulfonate moiety in TBSOTf allows for the introduction of fluorine into organic molecules. This modification enhances biological activity and stability, particularly in pharmaceuticals.
Significance :
- Fluorinated compounds often exhibit improved metabolic stability.
- Important in the development of new therapeutic agents.
Analytical Chemistry
Overview : TBSOTf is valuable in analytical applications, particularly in the derivatization of analytes to improve detection and quantification using techniques such as gas chromatography (GC) and mass spectrometry (MS).
Key Features :
- Enhances sensitivity and specificity of analytical methods.
- Facilitates the analysis of complex mixtures.
Mechanism of Action
The mechanism of action of tert-butyldimethylsilyl trifluoromethanesulfonate involves the transfer of the tert-butyldimethylsilyl group to a substrate. This process typically occurs through a nucleophilic attack on the silicon atom, facilitated by the trifluoromethanesulfonate leaving group. The resulting silylated product is more stable and less reactive, protecting the functional group from further reactions .
Comparison with Similar Compounds
Comparison with Similar Silyl Triflates
TBSOTf belongs to a family of silyl triflates, including trimethylsilyl triflate (TMSOTf) and triethylsilyl triflate (TESOTf) . Below is a detailed comparison based on reactivity, stability, steric effects, and synthetic utility:
Table 1: Key Properties of Silyl Triflates
Reactivity and Selectivity
- TBSOTf : The tert-butyldimethylsilyl group’s steric bulk slows reaction kinetics but improves selectivity in hindered environments. For example, in the synthesis of TBS-protected linalool derivatives, TBSOTf achieved 95% yield due to its ability to shield reactive sites from over-silylation . Its stability also allows prolonged reaction times (e.g., 36 hours in bis-silylation reactions) .
- TMSOTf : The smaller trimethylsilyl group enables rapid silylation under cryogenic conditions (−78°C), as seen in Ireland–Claisen rearrangements . However, its low hydrolysis stability limits use in aqueous or protic media.
- TESOTf : Balances reactivity and steric demand, often used in glycosylations requiring moderate activation .
Stability and Handling
- TBSOTf’s high steric bulk renders it resistant to hydrolysis , allowing storage at RT for short periods . In contrast, TMSOTf requires strict anhydrous conditions.
- All silyl triflates are moisture-sensitive, but TBSOTf’s stability permits its use with milder bases (e.g., 2,6-lutidine) instead of stronger alternatives like HMPA .
Research Findings and Case Studies
Key Observations
- TBSOTf excels in long-duration reactions (e.g., 36-hour bis-silylations) due to its stability .
- TMSOTf’s rapid reactivity is ideal for low-temperature, time-sensitive steps but risks over-silylation in complex substrates .
- TESOTf bridges the gap, offering moderate reactivity for sterically accessible sites .
Biological Activity
Tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf) is primarily recognized as a versatile reagent in organic synthesis rather than for direct biological activity. This compound serves as a silylation agent, facilitating the protection of hydroxyl groups in alcohols and phenols, which is crucial in the synthesis of various biologically active compounds. Below, we explore its chemical properties, mechanisms of action, and relevant case studies that highlight its role in biological contexts.
- Molecular Formula : C₉H₁₉F₃O₃S
- Molecular Weight : 308.39 g/mol
- Appearance : Colorless to light yellow liquid
The compound features a tert-butyldimethylsilyl group that enhances stability and a trifluoromethanesulfonate group known for its excellent leaving group properties. These characteristics make TBDMSOTf an effective reagent in various organic transformations.
TBDMSOTf operates primarily through an mechanism where the trifluoromethanesulfonate group acts as a leaving group. The general reaction can be represented as follows:
In this reaction, the alcohol (ROH) reacts with TBDMSOTf to form a silylated product (R-O-TBDMS) and trifluoromethanesulfonic acid (TfOH) as a byproduct. This silylation effectively protects hydroxyl groups, preventing them from participating in unwanted side reactions during subsequent synthetic steps.
Applications in Organic Synthesis
TBDMSOTf is extensively utilized in the synthesis of complex organic molecules, particularly in medicinal chemistry. Its ability to protect hydroxyl groups allows for selective functionalization of other reactive sites within a molecule. This property is especially valuable in the total synthesis of natural products and pharmaceuticals.
Case Studies
-
Synthesis of Glycosides :
A study demonstrated the use of TBDMSOTf in β-selective glycosylation reactions. The reagent facilitated the formation of glycosides with high selectivity and yield, showcasing its effectiveness in carbohydrate chemistry . -
Development of Bioactive Scaffolds :
Research highlighted TBDMSOTf's role in synthesizing various bioactive scaffolds under green chemistry conditions. The compound was used as an activator for reactions that led to the formation of complex structures relevant to drug development . -
Cancer Research :
In cancer research, TBDMSOTf has been employed to synthesize small-molecule probes that target specific cancer pathways. These probes are crucial for understanding cancer biology and developing targeted therapies .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Weight | Primary Use |
---|---|---|
This compound (TBDMSOTf) | 308.39 g/mol | Silylation agent |
Tert-butyldiphenylsilyl trifluoromethanesulfonate | 388.48 g/mol | Protecting group for alcohols |
Both TBDMSOTf and its analogs like tert-butyldiphenylsilyl trifluoromethanesulfonate serve similar functions in organic synthesis but differ in their molecular weights and specific applications.
Q & A
Basic Questions
Q. What are the primary applications of TBDMS triflate in organic synthesis?
TBDMS triflate is a powerful silylating agent used to protect hydroxyl groups in alcohols, particularly in complex molecule synthesis. It is highly reactive under mild conditions, making it ideal for sterically hindered or electron-deficient alcohols. For example:
- Protection of Alcohols : Reacts with alcohols in the presence of a base (e.g., 2,6-lutidine or TMEDA) to form stable tert-butyldimethylsilyl (TBS) ethers .
- Claisen Rearrangements : Used as a catalyst in thermal rearrangements of allyl vinyl ethers .
- Natural Product Synthesis : Critical in protecting intermediates during the synthesis of compounds like ascomycin .
Methodological Example :
To protect a hydroxyl group, dissolve the substrate (1.0 equiv) in anhydrous dichloromethane (DCM), add 2,6-lutidine (2.0 equiv), and slowly introduce TBDMS triflate (1.2 equiv) at 0°C. Stir at room temperature for 2–4 hours. Monitor by TLC (cyclohexane/ethyl acetate 7:3), and quench with saturated NaHCO₃ .
Q. What precautions are necessary when handling TBDMS triflate?
TBDMS triflate is moisture-sensitive, corrosive, and toxic. Key precautions include:
- Moisture Control : Use under inert atmosphere (N₂/Ar) with anhydrous solvents .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood .
- Storage : Store at 0–6°C in a sealed container. Avoid contact with protic solvents .
- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes .
Advanced Research Questions
Q. How can researchers optimize the silylation of sterically hindered alcohols using TBDMS triflate?
Steric hindrance can slow silylation. Optimization strategies include:
- Activating Agents : Use strong bases like TMEDA (tetramethylethylenediamine) to deprotonate alcohols and enhance nucleophilicity .
- Temperature : Increase reaction temperature to 40–50°C for sluggish substrates.
- Solvent Systems : Employ polar aprotic solvents (e.g., DMF) to improve solubility .
Q. What analytical methods confirm successful TBS protection?
- TLC Analysis : Monitor using silica gel plates with cyclohexane/ethyl acetate (7:3). TBS-protected compounds typically show higher Rf values than starting materials .
- ¹H NMR : Look for upfield shifts of protons near the silylated oxygen (δ 0.1–0.3 ppm for Si(CH₃)₂) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks matching the expected molecular weight (e.g., +264.34 g/mol for TBS group) .
Q. How to address competing reactions when using TBDMS triflate in polyfunctional molecules?
In molecules with multiple reactive sites (e.g., amines, ketones), consider:
- Selective Protection : Use steric or electronic directing groups. For example, protect primary alcohols before secondary ones .
- Temporary Protecting Groups : Introduce acid-labile groups (e.g., trityl) to mask competing functionalities .
- Stoichiometry Control : Limit TBDMS triflate to 1.1–1.5 equiv to avoid over-silylation .
Case Study : In the synthesis of ascomycin, selective protection of the 14-OH group was achieved using TBDMS triflate, while the 4''-OH was temporarily protected with a trityl group. Deprotection of the trityl group with para-toluenesulfonic acid allowed sequential functionalization .
Properties
IUPAC Name |
[tert-butyl(dimethyl)silyl] trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15F3O3SSi/c1-6(2,3)15(4,5)13-14(11,12)7(8,9)10/h1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLIXJBWWFGEHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15F3O3SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50220034 | |
Record name | tert-Butyldimethylsilyl trifluoromethanesulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50220034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69739-34-0 | |
Record name | (1,1-Dimethylethyl)dimethylsilyl 1,1,1-trifluoromethanesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69739-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyldimethylsilyl trifluoromethanesulphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069739340 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Butyldimethylsilyl trifluoromethanesulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50220034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyldimethylsilyl trifluoromethanesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.344 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | tert-Butyldimethylsilyl trifluoromethanesulfonate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EE45S257MT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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